2-(4-氨基-2-氯甲基苯胺)-1-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

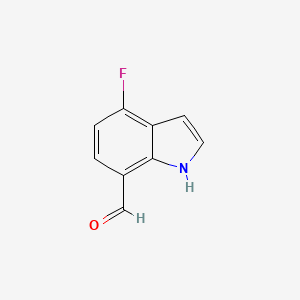

The compound "2-(4-Amino-2-chloromethylanilino)-1-ethanol" appears to be a derivative of unsaturated aromatic 1,2-amino alcohols, which are of interest due to their potential applications in pharmaceuticals. The papers provided focus on the synthesis and resolution of closely related compounds, which can offer insights into the methods that might be applicable to the compound .

Synthesis Analysis

The synthesis of related unsaturated aromatic 1,2-amino alcohols has been demonstrated using chlorosulfonyl isocyanate to achieve diastereoselective allylic amination. This process involves the conversion of optically active allylic ethers with a hydroxyl group attached to an allylic chiral center to the pi-system, resulting in the production of anti-1,2-amino alcohols predominantly for aromatic derivatives . The anti-selectivity in this reaction is attributed to the Cieplak electronic model during the conversion from ethers to carbamates .

Molecular Structure Analysis

While the specific molecular structure analysis of "2-(4-Amino-2-chloromethylanilino)-1-ethanol" is not provided, the related compounds discussed in the papers involve aromatic rings with substituents that influence the stereochemistry of the resulting amino alcohols. The presence of chloro and amino groups in the aromatic ring is likely to affect the electronic distribution and thus the reactivity of the molecule .

Chemical Reactions Analysis

The resolution of a similar compound, "1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol," has been achieved through enantioselective lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation . The best enantioselectivity was observed in the hydrolysis reaction, indicating that enzymatic processes can be highly effective for achieving the desired stereochemistry in these types of compounds . This suggests that similar enzymatic methods could potentially be applied to the synthesis and resolution of "2-(4-Amino-2-chloromethylanilino)-1-ethanol."

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Amino-2-chloromethylanilino)-1-ethanol" are not directly discussed in the provided papers. However, the properties of related compounds, such as solubility, melting point, and reactivity, can be inferred to some extent from the synthesis and resolution methods described. For instance, the use of lipase in the resolution process implies that the compound is likely soluble in organic solvents to some degree . The presence of functional groups such as amino and hydroxyl groups would also suggest the potential for hydrogen bonding and polarity in the molecule.

科学研究应用

对映选择性合成

研究表明,与“2-(4-氨基-2-氯甲基苯胺)-1-乙醇”结构相关的化合物已用于肾上腺素能剂的对映选择性合成。例如,通过脂肪酶介导的过程对 1-(4-氨基-3-氯-5-氰基苯基)-2-溴-1-乙醇进行拆分,突出了此类化合物在合成具有良好对映选择性(特别是通过水解)的新肾上腺素能剂方面的潜力 (Conde、Fierros、Rodríguez-Franco 和 Puig,1998)。

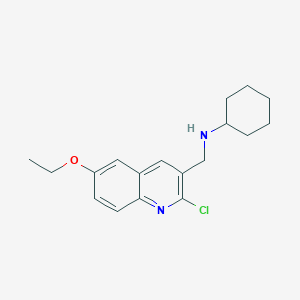

受体分化

相关化合物的结构修饰已被用于研究拟交感活性并区分 β 受体群。这项研究强调了结构变化在理解受体反应性中的重要性,并提供了一条为特定受体靶点定制化合物的途径 (Lands、Ludueña 和 Buzzo,1967)。

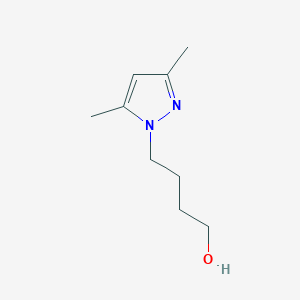

N-杂环卡宾-有机催化的聚合

相关的氨基醇已被用作 N-杂环卡宾有机催化的开环聚合的引发剂,从而导致聚氮丙啶的合成。这项研究说明了氨基醇在催化聚合中的效用,提供了一条合成具有特定端基官能团的新型材料的途径 (Bakkali-Hassani、Coutouly、Gleede、Vignolle、Wurm、Carlotti 和 Taton,2018)。

折光研究

已经研究了与 2-氯-4-氨基苯酚在乙醇-水体系中结构相关的化合物的折光特性,以了解结构对溶解度和折射率的影响。此类研究有助于我们理解溶质-溶剂相互作用,这对于设计具有所需溶解度和光学性质的化合物至关重要 (Goswami,2014)。

作用机制

Target of Action

Similar compounds have been shown to have antimicrobial and antiproliferative activities , suggesting that this compound might interact with targets involved in microbial growth and cell proliferation.

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its targets through nucleophilic substitution reactions . The presence of both amino and chloro groups in the molecule could render it reactive towards these types of reactions .

Biochemical Pathways

Similar compounds have been found to block the biosynthesis of certain bacterial lipids , suggesting that this compound might also interfere with lipid biosynthesis pathways in microbes.

Pharmacokinetics

It is known that similar compounds are sparingly soluble in water but dissolve readily in many organic solvents such as ethanol, methanol, and acetone . This suggests that the compound might have good bioavailability when administered in an appropriate solvent.

Result of Action

Similar compounds have shown antimicrobial and antiproliferative activities , suggesting that this compound might also have these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Amino-2-chloromethylanilino)-1-ethanol. For instance, the compound’s solubility characteristics suggest that it might be more effective in organic environments . Additionally, safety data sheets for similar compounds indicate that they may be corrosive to metals and cause severe skin burns and eye damage , suggesting that appropriate safety measures should be taken when handling this compound.

安全和危害

未来方向

属性

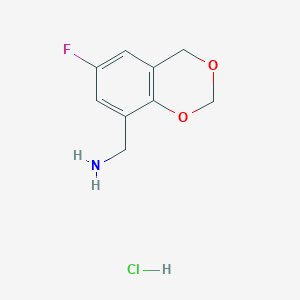

IUPAC Name |

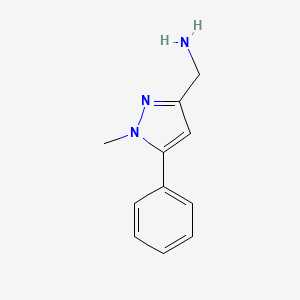

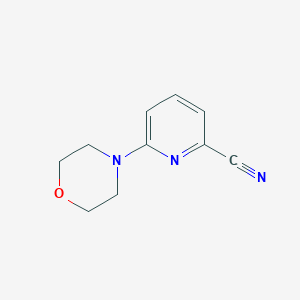

2-(4-amino-2-chloro-N-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-12(4-5-13)9-3-2-7(11)6-8(9)10/h2-3,6,13H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSKBRWLZDPPNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2-chloromethylanilino)-1-ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)

![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)